molecular formula C10H15N3O4 B12950933 tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate

tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate

Katalognummer: B12950933
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: LYKODKCNYJXLQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a tert-butyl ester group and a nitro-substituted pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The pyrazole ring can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate largely depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.

Eigenschaften

Molekularformel

C10H15N3O4

Molekulargewicht

241.24 g/mol

IUPAC-Name

tert-butyl 3-(4-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(14)4-5-12-7-8(6-11-12)13(15)16/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

LYKODKCNYJXLQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCN1C=C(C=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.